molecular formula C10H16N2O2S B155127 4-amino-N-butylbenzenesulfonamide CAS No. 1829-82-9

4-amino-N-butylbenzenesulfonamide

Cat. No.: B155127
CAS No.: 1829-82-9
M. Wt: 228.31 g/mol
InChI Key: XXRNQEBDIQPZRC-UHFFFAOYSA-N
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Description

4-amino-N-butylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of an amino group at the para position of the benzene ring and a butyl group attached to the sulfonamide nitrogen. This compound has a molecular formula of C10H16N2O2S and a molecular weight of 228.31 g/mol . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-butylbenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with butylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-butylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives from oxidation, and various substituted sulfonamides from nucleophilic substitution reactions .

Scientific Research Applications

Medicinal Chemistry

Antiandrogenic Activity:
One of the most notable applications of 4-amino-N-butylbenzenesulfonamide is its antiandrogenic properties. Research indicates that NBBS can inhibit the growth of prostate cancer cells, particularly those that are resistant to conventional antiandrogen therapies like hydroxyflutamide. Studies have shown that NBBS effectively reduces the proliferation of androgen-dependent human prostate cancer cell lines (e.g., LNCaP cells) by blocking androgen receptor activity, making it a promising candidate for developing treatments for benign prostatic hyperplasia (BPH) and prostate carcinoma .

Pharmaceutical Development:
The compound serves as a lead structure for synthesizing new sulfonamide derivatives with enhanced biological activities. Modifications to the butyl side chain and the benzene ring have been explored to improve efficacy and reduce side effects. These derivatives are being investigated for their potential use in treating various androgen-related disorders .

Material Science

Plasticizer Applications:
NBBS is utilized as a plasticizer in the production of polyamides and copolyamides. Its lipophilic nature allows it to enhance the flexibility and durability of polymer materials, making it valuable in industrial applications . Additionally, its moderate solubility in alcohols and benzene facilitates its incorporation into various formulations .

Environmental Impact and Safety

Environmental Persistence:
Studies have detected NBBS in environmental samples, including groundwater and river water, indicating its stability and potential for human exposure. However, its low toxicity profile suggests minimal risk when used as an active ingredient in pharmaceuticals aimed at treating prostate conditions .

Case Study 1: Prostate Cancer Treatment

A study evaluated the effectiveness of NBBS on LNCaP prostate cancer cells, demonstrating that treatment with 100 µM of NBBS significantly inhibited cell proliferation compared to untreated controls. This study highlighted NBBS's potential as a therapeutic agent for patients with treatment-resistant prostate cancer .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing various sulfonamide derivatives of NBBS to assess their antimicrobial properties. The study found that specific modifications led to enhanced activity against bacterial strains, showcasing the versatility of NBBS as a scaffold for drug development .

Comparative Data Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntiandrogenic agentInhibits growth of prostate cancer cells; potential treatment for BPH/cancer
Pharmaceutical DevelopmentLead compound for new drug synthesisModifications improve efficacy; derivatives show varied biological activities
Material SciencePlasticizer in polymersEnhances flexibility; stable in environmental conditions
Environmental SafetyDetected in water sourcesLow toxicity; minimal risk in pharmaceutical applications

Mechanism of Action

The mechanism of action of 4-amino-N-butylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-butylbenzenesulfonamide is unique due to the presence of both an amino group and a butyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Biological Activity

4-amino-N-butylbenzenesulfonamide (NBBS) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of cancer treatment and immunotoxicology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula C10H16N2O2SC_{10}H_{16}N_{2}O_{2}S and is characterized by the presence of an amino group and a sulfonamide functional group. Its structure is crucial for its biological interactions and mechanisms of action.

Anticancer Activity

Research indicates that NBBS exhibits significant anticancer properties, particularly against prostate cancer cells. In a study involving the human prostate cancer cell line LNCaP, treatment with NBBS resulted in a marked reduction in cell proliferation. Specifically, after five days of treatment with 100 µM NBBS, there was a notable decrease in cell growth compared to untreated controls. This effect was even more pronounced after eight days, suggesting that NBBS may serve as an effective antiandrogenic agent in prostate carcinoma treatments, especially for tumors resistant to standard therapies such as hydroxyflutamide .

Immunotoxicity

Another aspect of NBBS's biological activity is its impact on immune responses. A study demonstrated that oral exposure to NBBS led to immunomodulatory effects in mice, notably suppressing the antibody-forming cell (AFC) response while enhancing natural killer (NK) cell activity in male F1 rats. However, the immune effects appeared to be sex-dependent, indicating that further investigation into the mechanisms underlying these variations is warranted .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of NBBS has been extensively studied. Following administration in animal models, it was found to be well-absorbed with significant excretion through urine (70-76%) and feces (11-15%). The compound showed a triphasic elimination pattern with half-lives of approximately 0.78, 11, and 1036 minutes in male rats. Tissue distribution studies revealed that NBBS preferentially partitions into red blood cells and accumulates in various organs including the liver and kidneys .

Table: Summary of Biological Activities of this compound

Biological Activity Effect Reference
Anticancer Activity Inhibition of LNCaP cell proliferation
Immunomodulation Suppressed AFC response; enhanced NK activity
Absorption and Excretion 70-76% excreted in urine; triphasic elimination

Case Studies

  • Prostate Cancer Treatment : In vitro studies using LNCaP cells demonstrated that NBBS effectively inhibited androgen-dependent growth, suggesting potential therapeutic applications for patients resistant to conventional antiandrogens .
  • Immunotoxicity Assessment : In a controlled study on female mice, NBBS administration revealed decreased AFC response while enhancing NK cell activity, highlighting its dual role in modulating immune responses based on sex and developmental exposure .

Q & A

Q. Basic Synthesis Methods

Q. What are the established synthetic routes for 4-amino-N-butylbenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via nucleophilic substitution, where substituted acyl chlorides (derived from carboxylic acids using thionyl chloride) react with aminosulfonamides in pyridine. Key steps:

  • Acyl Chloride Formation : React substituted acids with thionyl chloride (SOCl₂) under reflux (60–80°C) for 4–6 hours .
  • Coupling Reaction : Combine acyl chloride with this compound in anhydrous pyridine (1:1.2 molar ratio) at room temperature for 12–24 hours .
  • Optimization : Adjust solvent polarity (e.g., dichloromethane vs. DMF), monitor via TLC, and purify via recrystallization (ethanol/water) to achieve >90% purity .

Q. Structural Confirmation

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

  • NMR : 1H^1H NMR in DMSO-d6 confirms proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm, butyl chain protons at δ 0.9–1.6 ppm) .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., S–N bond ≈ 1.63 Å, consistent with sulfonamide derivatives) .
  • Mass Spectrometry : HRMS (Waters Micro-Mass ZQ 2000) confirms molecular ion [M+H]⁺ at m/z 257.1 (theoretical 257.09) .

Q. Purity and Analytical Consistency

Q. How can researchers ensure compound purity and resolve discrepancies between elemental analysis and spectral data?

  • Elemental Analysis : Acceptable deviation ≤0.3% for C, H, N, S. Recalculate stoichiometry if deviations exceed this threshold .
  • HPLC : Use a C18 column (MeCN/H₂O, 70:30) to detect impurities (<1% area).
  • Contradiction Resolution : If NMR and elemental data conflict, repeat synthesis with rigorous drying (anhydrous conditions) and verify via HRMS .

Q. Advanced Reaction Design

Q. What strategies improve regioselectivity in sulfonamide functionalization for derivatives of this compound?

  • Protecting Groups : Acetylate the amino group (using acetic anhydride) to prevent undesired side reactions during sulfonylation .
  • Catalysis : Employ Pd-mediated cross-coupling for aryl–sulfonamide bond formation (e.g., Suzuki–Miyaura with boronic acids) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the sulfonamide nitrogen .

Q. Biological Activity Profiling

Q. How should researchers design in vitro assays to evaluate the antimicrobial activity of this compound derivatives?

  • Model Organisms : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (MIC determination) .
  • Docking Studies : Use AutoDock Vina to predict binding to dihydropteroate synthase (target for sulfonamides) .
  • QSAR : Derive Hammett constants for substituents on the benzene ring to correlate electronic effects with bioactivity .

Q. Data Contradiction Analysis

Q. How can conflicting results in solubility studies (e.g., DMSO vs. aqueous buffers) be systematically addressed?

  • Solubility Testing : Use shake-flask method at 25°C. Compare experimental solubility (e.g., 12 mg/mL in DMSO vs. 0.8 mg/mL in PBS) with computational predictions (LogP ≈ 1.5) .
  • pH Effects : Ionize the sulfonamide group (pKa ~10) in basic buffers to improve aqueous solubility .
  • Validation : Cross-check with UV-Vis spectroscopy (λmax 265 nm) to quantify dissolved compound .

Q. Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (LD50 >2000 mg/kg in rats) .
  • Ventilation : Use fume hoods during synthesis (pyridine and SOCl₂ release toxic vapors) .
  • Waste Disposal : Neutralize acidic/byproduct waste with NaHCO₃ before disposal .

Q. Computational Modeling

Q. Which quantum mechanical methods are suitable for predicting the electronic properties of this compound?

  • DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps (theoretical ~4.5 eV) .
  • Molecular Dynamics : Simulate solvation in water (TIP3P model) to assess stability over 50 ns trajectories .
  • SAR Analysis : Correlate Hammett σ values with antibacterial activity to guide derivative design .

Properties

IUPAC Name

4-amino-N-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRNQEBDIQPZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302489
Record name 4-amino-N-butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1829-82-9
Record name 1829-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-N-butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium dithionite (11.4 g, 65 mmol) and sodium carbonate (5.6 g, 53 mmol) were dissolved in water (65 mL) and heated to 70° C. A suspension of the above 4-nitrophenylsulfonamide (2.64 g, 10.2 mmol) in methanol (65 mL) was added and the resulting mixture was stirred at 70° C. for 1.5 hour. The cooled mixture was filtered and the volume of the filtrate was reduced by 50% in vacuo. The aqueous mixture was extracted with ethyl acetate (3×60 mL), and the combined organic extracts were dried (MgSO4) and concentrated in vacuo to afford 0.14 g (6%) of 4-amino-N-butylbenzenesulfonamide as a solid.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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